N-({[(4-chlorobenzyl)oxy]imino}methyl)-N'-[(dimethylamino)methylene]thiourea
Overview
Description
N-({[(4-chlorobenzyl)oxy]imino}methyl)-N’-[(dimethylamino)methylene]thiourea is a chemical compound with a complex structure that includes a chlorobenzyl group, an oxime, and a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[(4-chlorobenzyl)oxy]imino}methyl)-N’-[(dimethylamino)methylene]thiourea typically involves the reaction of 4-chlorobenzyl chloride with hydroxylamine to form the corresponding oxime. This intermediate is then reacted with dimethylformamide dimethyl acetal (DMF-DMA) and thiourea under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring that reaction conditions such as temperature, pressure, and solvent use are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-({[(4-chlorobenzyl)oxy]imino}methyl)-N’-[(dimethylamino)methylene]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-({[(4-chlorobenzyl)oxy]imino}methyl)-N’-[(dimethylamino)methylene]thiourea has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-({[(4-chlorobenzyl)oxy]imino}methyl)-N’-[(dimethylamino)methylene]thiourea involves its interaction with specific molecular targets. The oxime and thiourea groups can form hydrogen bonds and coordinate with metal ions, affecting enzyme activity and protein function. The chlorobenzyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
- N-({[(4-methylbenzyl)oxy]imino}methyl)-N’-[(dimethylamino)methylene]thiourea
- N-({[(4-fluorobenzyl)oxy]imino}methyl)-N’-[(dimethylamino)methylene]thiourea
- N-({[(4-bromobenzyl)oxy]imino}methyl)-N’-[(dimethylamino)methylene]thiourea
Uniqueness
N-({[(4-chlorobenzyl)oxy]imino}methyl)-N’-[(dimethylamino)methylene]thiourea is unique due to the presence of the chlorobenzyl group, which can influence its reactivity and biological activity. The combination of oxime and thiourea functionalities also provides a versatile platform for further chemical modifications and applications .
Properties
IUPAC Name |
(1E,3E)-1-[[(4-chlorophenyl)methoxyamino]methylidene]-3-(dimethylaminomethylidene)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN4OS/c1-17(2)9-15-12(19)14-8-16-18-7-10-3-5-11(13)6-4-10/h3-6,8-9H,7H2,1-2H3,(H,14,16,19)/b15-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCZINBRGLRSRSF-OQLLNIDSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC(=S)N=CNOCC1=CC=C(C=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/C(=S)/N=C/NOCC1=CC=C(C=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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